![molecular formula C7H6ClF3N2 B3031131 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine CAS No. 156425-10-4](/img/structure/B3031131.png)
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
Scientific Research Applications
Pharmaceutical Development
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both chloro and trifluoromethyl groups, makes it a versatile building block for designing drugs with enhanced bioavailability and metabolic stability .
Agricultural Chemicals
This compound is used in the development of agrochemicals, including herbicides and pesticides. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving the efficacy and selectivity of the agrochemical products .
Material Science
In material science, 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is utilized in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart desirable properties such as increased thermal stability, chemical resistance, and mechanical strength .
Dye and Pigment Production
The compound serves as a precursor in the synthesis of dyes and pigments. Its chemical structure allows for the creation of colorants with specific properties, such as high stability and resistance to fading, which are essential for industrial applications .
Catalysis
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is employed as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it useful in various catalytic reactions, including cross-coupling and hydrogenation, which are crucial in both industrial and laboratory settings .
Environmental Science
In environmental science, this compound is studied for its potential use in the detection and remediation of pollutants. Its unique chemical properties enable it to interact with and neutralize harmful substances, contributing to cleaner and safer environments .
Biochemical Research
The compound is also used in biochemical research to study enzyme interactions and protein modifications. Its structure allows researchers to investigate the effects of specific chemical modifications on biological systems, aiding in the development of new therapeutic strategies .
Analytical Chemistry
In analytical chemistry, 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is used as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in calibration and validation of analytical methods, ensuring accuracy and reliability in scientific measurements .
Safety and Hazards
The safety data sheet for 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or if inhaled .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The presence of the trifluoromethyl group suggests potential involvement in pathways related to enzyme inhibition .
Result of Action
Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency , suggesting potential therapeutic effects.
properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)benzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBWEGQTUUVRJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378499 | |
Record name | 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
156425-10-4 | |
Record name | 5-Chloro-3-(trifluoromethyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156425-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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